N-methyl-1,1,3,3-tetramethyl-1-butylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-1,1,3,3-tetramethyl-1-butylamine: is an organic compound with the molecular formula C9H21N and a molar mass of 143.27 g/mol . It is a tertiary amine, characterized by the presence of a nitrogen atom bonded to three alkyl groups. This compound is also known by other names such as tert-octylamine and 2-amino-2,4,4-trimethylpentane .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-1,1,3,3-tetramethyl-1-butylamine can be achieved through several methods. One common approach involves the alkylation of 1,1,3,3-tetramethylbutylamine with methyl iodide in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like toluene at elevated temperatures .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process often includes steps such as distillation and purification to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: N-methyl-1,1,3,3-tetramethyl-1-butylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like or to form corresponding .
Reduction: Reduction reactions can be carried out using reducing agents such as to produce .
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of alkylated derivatives .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
N-methyl-1,1,3,3-tetramethyl-1-butylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various amine derivatives.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-methyl-1,1,3,3-tetramethyl-1-butylamine involves its interaction with molecular targets such as enzymes and receptors . The compound can act as a competitive inhibitor by binding to the active site of enzymes, thereby preventing the substrate from binding. This interaction can lead to the modulation of various biochemical pathways and physiological processes .
Comparison with Similar Compounds
- 1,1,3,3-Tetramethylbutylamine
- N,N-dimethyl-1,1,3,3-tetramethylbutylamine
- N-methyl-1-butylamine
Comparison: N-methyl-1,1,3,3-tetramethyl-1-butylamine is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher steric hindrance and hydrophobicity , making it suitable for specialized applications in organic synthesis and industrial processes .
Properties
CAS No. |
10151-03-8 |
---|---|
Molecular Formula |
C9H21N |
Molecular Weight |
143.27 g/mol |
IUPAC Name |
N,2,4,4-tetramethylpentan-2-amine |
InChI |
InChI=1S/C9H21N/c1-8(2,3)7-9(4,5)10-6/h10H,7H2,1-6H3 |
InChI Key |
GSIDBWUSWHJWQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.